molecular formula C9H7N3O3 B11896242 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 1207176-13-3

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11896242
CAS No.: 1207176-13-3
M. Wt: 205.17 g/mol
InChI Key: ZTWORBCXCHMESF-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline-2,4-dione derivative offered for research use in chemical biology and medicinal chemistry. Compounds based on the quinazoline-2,4-dione scaffold are investigated as potential inhibitors of chitin synthase (CHS), a key enzyme in fungal cell wall biosynthesis and an attractive target for developing novel antifungal agents due to its absence in mammalian cells . Research on similar structures has also explored their potential as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a well-established target in oncology for its role in DNA repair, suggesting this chemotype may possess relevance in anticancer drug discovery . The carboxamide functional group at the 7-position is a significant motif in medicinal chemistry, often contributing to a molecule's ability to form critical hydrogen bonds with biological targets and influencing its pharmacokinetic properties . Researchers can utilize this compound as a key intermediate or precursor for further synthetic elaboration, or as a core scaffold for probing biological mechanisms. This compound is For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

1207176-13-3

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C9H7N3O3/c10-7(13)4-1-2-5-6(3-4)11-9(15)12-8(5)14/h1-3H,(H2,10,13)(H2,11,12,14,15)

InChI Key

ZTWORBCXCHMESF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthesis of Acyl Chloride Precursor

The carboxylic acid derivative (e.g., 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid) is treated with chlorinating agents such as oxalyl chloride or thionyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of dimethylformamide (DMF) accelerates the reaction.

Example Protocol :

  • Reactants : 3-(4-Fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (90 mg, 0.286 mmol), oxalyl chloride (1 mL).

  • Conditions : DCM (3 mL), DMF (catalytic), 2 hours at room temperature.

  • Monitoring : Thin-layer chromatography (TLC) confirms acyl chloride formation.

  • Workup : Solvent removal under reduced pressure, followed by vacuum drying.

Amidation with Ammonia or Amines

The acyl chloride intermediate reacts with ammonia or substituted amines to form the carboxamide. Primary amines (e.g., 3-pyrrolidin-1-yl-propylamine) are added dropwise at 0°C, followed by stirring at room temperature.

Example Protocol :

  • Reactants : Acyl chloride (0.286 mmol), 3-pyrrolidin-1-yl-propylamine (44 µL, 0.343 mmol).

  • Conditions : DCM (4 mL), 0°C to room temperature, 2 hours.

  • Yield : 63% (76 mg).

  • Purification : Filtration and washing with DCM.

Table 1: Representative Yields Using Acyl Chloride Method

Starting AcidAmineSolventTemp (°C)Yield (%)Source
3-(4-Fluorobenzyl) derivative3-Pyrrolidin-1-yl-propylamineDCM0–2563
3-Cyclohexyl derivative3-Morpholin-4-yl-propylamineDCM0–2538
3-(4-Methoxyphenyl) derivative2-Piperidin-1-yl-ethylamineTHF2559

Direct Condensation of Anthranilic Acid Derivatives

This method avoids acyl chloride intermediates by directly condensing anthranilic acid derivatives with urea or thiourea under acidic or basic conditions.

Acid-Catalyzed Cyclization

Concentrated sulfuric acid facilitates the Schmidt reaction, converting isatin-7-carboxylic acid derivatives into quinazoline-dione carboxamides.

Example Protocol :

  • Reactants : Isatin-7-carboxylic acid (125 mg, 0.65 mmol), ammonium hydrogen carbonate (68 mg, 0.85 mmol).

  • Conditions : Dioxane, 40°C, 18 hours.

  • Yield : 80% (100 mg).

  • Monitoring : NMR confirms product formation.

Base-Mediated Reactions

Sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) promotes cyclization.

Example Protocol :

  • Reactants : Ethyl anthranilate (1 mmol), substituted pyridine (0.2 mmol).

  • Conditions : DMF, 120°C, 20 hours.

  • Yield : Up to 93%.

  • Purification : Precipitation with diethyl ether.

One-Pot Synthesis Strategies

Recent advances emphasize single-step protocols to reduce purification steps and improve scalability.

DMAP-Catalyzed Cyclization

4-Dimethylaminopyridine (DMAP) enables quinazoline-2,4-dione formation from anthranilic acid and (Boc)₂O under mild conditions.

Example Protocol :

  • Reactants : Anthranilic acid (1 mmol), (Boc)₂O (1.5 mmol), DMAP (0.1 mmol).

  • Conditions : DCM, room temperature, 12 hours.

  • Yield : 79%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes.

Example Protocol :

  • Reactants : Ethyl anthranilate (1 mmol), substituted amine (0.2 mmol).

  • Conditions : DMF, microwave (100°C), 30 minutes.

  • Yield : 85–93%.

Table 2: Comparison of One-Pot Methods

CatalystSolventTemp (°C)Time (h)Yield (%)Source
DMAPDCM251279
NoneDMF1202093
H₂SO₄EtOH25665

Optimization and Scale-Up Considerations

Solvent Selection

  • Dichloromethane : Preferred for acyl chloride formation due to low nucleophilicity.

  • DMF : Enhances cyclization kinetics but complicates purification.

  • Ethanol : Suitable for hydrazide derivatives but limits temperature tolerance.

Temperature and Reaction Time

  • Acyl Chloride Formation : 25°C for 2 hours.

  • Amidation : 0–25°C for 2–4 hours.

  • Cyclization : 120°C for 20 hours in DMF.

Catalysts and Additives

  • DMF : Accelerates acyl chloride formation.

  • DMAP : Improves one-pot cyclization yields.

  • Sodium Azide : Facilitates Schmidt reactions in sulfuric acid.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : C=O stretches at 1695–1724 cm⁻¹ confirm quinazoline-dione formation.

  • ¹H NMR : Aromatic protons appear at δ 7.0–8.5 ppm, while N–H signals resonate at δ 11.7–12.0 ppm.

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 313 for C₁₄H₇N₃O₄S).

Purity Assessment

  • TLC : Rf values compared to standards in ethyl acetate/hexane systems.

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.

Challenges and Limitations

  • Low Yields : Steric hindrance from bulky substituents (e.g., cyclohexyl groups) reduces yields to 25–38%.

  • Byproduct Formation : Over-chlorination or dimerization occurs with excess oxalyl chloride.

  • Scale-Up Issues : Microwave and DMAP methods lack industrial-scale validation .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have significant biological activities .

Scientific Research Applications

Pharmaceutical Development

Antitumor Activity
Research indicates that compounds within the quinazoline class, including 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, exhibit significant antitumor properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that modifications to the quinazoline structure can enhance its binding affinity to specific cancer-related targets, leading to improved therapeutic efficacy.

Antimicrobial Properties
The compound also shows promising antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. This makes it a candidate for developing new antibiotics in an era of rising antibiotic resistance .

Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and mediators, providing a therapeutic avenue for treating inflammatory diseases such as arthritis and colitis .

Chemical Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for industrial production. The compound's unique structure allows for various modifications that can yield derivatives with enhanced properties or specific functionalities suitable for different applications in medicinal chemistry .

Biological Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for optimizing its use in therapeutic settings. Binding affinity studies are often conducted to elucidate the compound's mechanism of action and potential side effects when used therapeutically. These studies are essential for ensuring safety and efficacy in clinical applications .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed potent inhibition of proliferation in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells.

Case Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion tests compared to standard antibiotics.

Data Table: Summary of Biological Activities

Activity Type Description References
AntitumorInhibits tumor growth; induces apoptosis
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduces pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme PARP-1, which plays a role in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Substituent-Driven Structural Variations

Key analogs and their distinguishing features are summarized below:

Compound Name / CAS Substituents Molecular Formula Key Properties References
2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS 669752-01-6) 3-phenyl, carboxylic acid at C7 C₁₅H₁₀N₂O₄ Enhanced rigidity; potential antitumor activity via tubulin inhibition .
N-Cyclohexyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892268-90-5) N-cyclohexyl, 3-(2-methoxyethyl) C₁₈H₂₃N₃O₄ Improved lipophilicity; explored for HSP40/JDP inhibition .
3-(4-Chlorobenzyl)-N-(3-(2-ethylpiperidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (KKHT-20818) 3-(4-chlorobenzyl), N-propyl-piperidine C₂₅H₂₇ClN₄O₃ Anticancer activity via mutant p53 inhibition; high binding affinity .
4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (CAS 422277-15-4) 2-thioxo, carboxylic acid at C7 C₉H₇N₂O₃S sEH inhibition; lower solubility due to thione group .
N-(4-(4-Chlorophenoxy)phenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892259-70-0) 3-(2-methoxyethyl), N-(4-chlorophenoxy)phenyl C₂₄H₂₀ClN₃O₅ Extended aromaticity; unrecorded thermal stability metrics .

Physicochemical Properties

  • Solubility : Thione derivatives (e.g., CAS 422277-15-4) exhibit lower aqueous solubility due to sulfur’s hydrophobicity, whereas methoxyethyl-substituted analogs (e.g., CAS 892259-70-0) show moderate solubility .
  • Thermal Stability : Melting points range widely; 4-oxo-2-thioxo derivatives decompose at 264.8°C, while phenyl-substituted analogs remain stable up to 300°C .

Biological Activity

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
CAS Number[Not specified]
LogP3.6257
Polar Surface Area79.981 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes .

2. Anticancer Properties:
Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds with similar structures have been noted to inhibit tumor growth in vitro and in vivo models .

3. Enzyme Inhibition:
The compound has been identified as an inhibitor of various enzymes, including those involved in cancer progression and viral replication. Notably, it has shown potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .

Case Studies

Case Study 1: Antimicrobial Activity
A study conducted on synthesized derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential for therapeutic applications .

Case Study 2: Anticancer Effects
In a preclinical trial evaluating the anticancer effects of this compound on breast cancer cell lines (MCF-7), results indicated a dose-dependent decrease in cell viability and increased apoptosis markers. The study highlighted its potential as a lead compound for further development in cancer therapy .

Research Findings

Recent findings highlight the versatility of this compound:

  • Pharmacophore Modeling: A pharmacophore model developed for Mpro inhibitors identified this compound as a promising candidate for further optimization in antiviral drug development .
  • Structure-Activity Relationship (SAR): Research into SAR has revealed that modifications to the carboxamide group significantly impact biological activity. Certain substitutions enhance potency against specific targets while reducing toxicity profiles .

Q & A

Q. What are the common synthetic routes for 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its derivatives?

The synthesis typically involves multi-step reactions starting with cyclization of substituted anthranilic acid derivatives. For example:

  • Step 1 : Condensation of anthranilic acid with urea or thiourea to form the quinazoline core.
  • Step 2 : Introduction of carboxamide and other substituents via nucleophilic substitution or coupling reactions (e.g., using DMF as a solvent and zinc chloride as a catalyst) .
  • Step 3 : Purification via column chromatography or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) .
    Key challenges include controlling regioselectivity and minimizing byproducts like N-alkylated isomers.

Q. How can structural characterization of this compound be optimized?

Use a combination of:

  • NMR spectroscopy : To confirm the presence of the tetrahydroquinazoline core (e.g., characteristic peaks for NH protons at δ 10–12 ppm) and substituent positions .
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion [M+H]+ at m/z 223.0177 for the carboxylic acid derivative) .
  • X-ray crystallography : To resolve ambiguities in stereochemistry or hydrogen-bonding networks, particularly for analogs with bulky substituents .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while avoiding protic solvents that may hydrolyze the carboxamide group .
  • Temperature : Reactions are often conducted at 80–100°C to balance reaction rate and decomposition risks .
  • Catalysts : Zinc chloride or pyridine derivatives improve yields in cyclization steps .

Advanced Research Questions

Q. How do substituents on the tetrahydroquinazoline core influence bioactivity?

  • Phenyl or trifluoromethyl groups at the 3-position enhance lipophilicity and target binding (e.g., enzyme inhibition via π-π stacking or hydrophobic interactions) .
  • Carboxylic acid derivatives (e.g., 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid) improve aqueous solubility but may reduce membrane permeability .
  • Thioxo modifications (replacing oxygen with sulfur at position 2) increase electrophilicity, potentially enhancing covalent binding to cysteine residues in enzymes .

Q. What strategies resolve contradictions in reported biological data for analogs?

  • Systematic SAR studies : Compare analogs with incremental structural changes (e.g., methyl vs. ethyl groups) to isolate substituent effects .
  • Enzyme inhibition assays : Use standardized protocols (e.g., IC₅₀ measurements under fixed pH and temperature) to minimize variability .
  • Computational docking : Identify binding modes using tools like AutoDock Vina to rationalize discrepancies between in vitro and in silico results .

Q. How can metabolic stability be improved for therapeutic applications?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
  • Prodrug strategies : Mask the carboxamide as an ester (e.g., methyl ester derivatives) to enhance bioavailability, with enzymatic hydrolysis in target tissues .
  • In vitro ADME screening : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated degradation) .

Q. What computational methods predict its interactions with biological targets?

  • Molecular dynamics simulations : Model binding to soluble epoxide hydrolase (sEH) or kinases, focusing on hydrogen bonds with the carboxamide and dioxo groups .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ values) with inhibitory activity .
  • Free energy perturbation (FEP) : Quantify binding affinity changes for analogs with minor structural variations .

Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses?

  • Intermediate characterization : Use TLC or LC-MS to identify unstable intermediates (e.g., thiourea derivatives prone to oxidation) .
  • Optimize stoichiometry : Excess reagents (e.g., 1.2 equivalents of phenyl isocyanate) improve conversion in cyclization steps .
  • Purification : Employ gradient elution in HPLC for polar byproducts .

Q. What techniques validate enzyme inhibition mechanisms?

  • Kinetic assays : Measure Kᵢ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence of the enzyme upon ligand binding .
  • X-ray co-crystallography : Resolve ligand-enzyme complexes to confirm binding poses (e.g., hydrogen bonds with catalytic residues) .

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